![molecular formula C17H16N2O5S2 B2510529 2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 895465-78-8](/img/structure/B2510529.png)
2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
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Description
2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BZS and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Benzothiazoles in Chemotherapy
Benzothiazole derivatives, including 2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide, exhibit a broad spectrum of biological activities, making them significant in the development of chemotherapeutic agents. The structural simplicity of benzothiazoles, paired with their ability to act as ligands for various biomolecules, has attracted medicinal chemists towards exploring these compounds for cancer therapy. Particularly, 2-arylbenzothiazoles are under development as potential antitumor agents due to their promising anticancer profiles and synthetic accessibility. These derivatives have been identified as agents of choice for treating various human diseases and disorders, indicating the increasing importance of the benzothiazole nucleus in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Pharmacological Activities of Benzothiazole Derivatives
The benzothiazole nucleus is a crucial moiety in several biologically active compounds, offering a wide variety of pharmacological effects. These effects include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. Benzothiazole-based compounds, such as 2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide, have been pivotal in the discovery and development of new therapeutic agents. The molecular structures of potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, highlighting the compound's significance in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).
Benzothiazoles in Cancer Research
Research on benzothiazoles has demonstrated their extensive applicability in cancer research, with various structural modifications enhancing their therapeutic potential. 2-Arylbenzothiazoles, in particular, have shown promise in the development of antitumor agents. This research avenue suggests that further exploration and development of benzothiazole derivatives, including the targeted compound, could lead to new, effective cancer treatments. These findings underscore the versatility and potential of benzothiazole derivatives in the development of novel chemotherapeutic agents (Ahmed et al., 2012).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-12-8-9-13(24-2)16-15(12)19-17(25-16)18-14(20)10-26(21,22)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGJWUBYZFMAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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